
Padsevonil: A Technical Guide to its Molecular
Targets in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Padsevonil (UCB-0942) is a novel, rationally designed antiseizure medication (ASM)

candidate that emerged from a targeted drug discovery program. It was engineered as a first-

in-class dual-target agent intended to offer a synergistic mechanism of action for the treatment

of drug-resistant focal epilepsy. Its primary molecular targets within the central nervous system

are the presynaptic synaptic vesicle protein 2 (SV2) and the postsynaptic γ-aminobutyric acid

type A (GABA-A) receptors.[1][2] Preclinical and early clinical studies demonstrated a promising

profile; however, subsequent larger pivotal trials failed to meet their primary efficacy endpoints,

leading to the discontinuation of its clinical development. This guide provides an in-depth

technical overview of Padsevonil's interaction with its molecular targets, summarizing the

quantitative data, detailing the experimental methodologies used for its characterization, and

visualizing its mechanism of action.

Core Molecular Targets and Mechanism of Action
Padsevonil was uniquely designed to modulate both excitatory and inhibitory

neurotransmission through simultaneous interaction with two distinct molecular targets.[1]

Presynaptic Target: Synaptic Vesicle Protein 2 (SV2): Padsevonil binds with high affinity to

all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1] SV2 is a

crucial component of the synaptic vesicle membrane and is involved in the regulation of
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neurotransmitter release. While the precise mechanism by which SV2 ligands exert their

anticonvulsant effects is not fully elucidated, it is believed to involve the modulation of

synaptic vesicle trafficking and exocytosis during high-frequency neuronal firing.[2]

Postsynaptic Target: GABA-A Receptor: Padsevonil acts as a partial agonist at the

benzodiazepine binding site of the GABA-A receptor.[1] This positive allosteric modulation

enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain,

by increasing the frequency of chloride channel opening. This leads to hyperpolarization of

the neuronal membrane and a reduction in neuronal excitability. The partial agonist profile

was intended to provide therapeutic benefit while minimizing the potential for tolerance and

sedation commonly associated with full benzodiazepine agonists.[3]

The dual mechanism of action is depicted in the signaling pathway diagram below.
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Caption: Dual mechanism of action of Padsevonil.

Quantitative Data: Binding Affinities and Functional
Potency
The interaction of Padsevonil with its molecular targets has been quantified through various in

vitro and in vivo studies. The following tables summarize these key quantitative parameters.
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Table 1: In Vitro Binding Affinity of Padsevonil for SV2
Isoforms

Target
Isoform

Parameter Value Species Comments
Reference(s
)

SV2A pKi 8.5
Recombinant

Human

Significantly

higher affinity

than

levetiracetam

(pKi 5.2) and

brivaracetam

(pKi 6.6).

[1][2]

SV2B pKi 7.9
Recombinant

Human

Unlike

levetiracetam

and

brivaracetam,

which are

selective for

SV2A.

[1][2]

SV2C pKi 8.5
Recombinant

Human

High affinity,

similar to

SV2A.

[1][2]

SV2A
Dissociation

t½
30 minutes

Human

protein at

37°C

Markedly

slower

dissociation

kinetics

compared to

levetiracetam

and

brivaracetam

(<0.5 min).

[2]

Table 2: In Vitro Binding Affinity and Functional Activity
of Padsevonil at GABA-A Receptors
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Receptor
Subtype

Parameter Value
Species/Sy
stem

Comments
Reference(s
)

GABA-A

(Benzodiazep

ine Site)

pIC50 ≤6.1 Recombinant

Low-to-

moderate

affinity.

[2]

α1β2γ2 pKi 6.4
Recombinant

(COS-7 cells)

Moderate

affinity.
[4]

α5β2γ2 pKi 6.4
Recombinant

(COS-7 cells)

Moderate

affinity.
[4]

α1β2γ2
EC50 (GABA

Potentiation)
138 nM

Recombinant

Human

(CHO-K1

cells)

Potentiated

GABA

responses by

167%.

[3]

Native

GABA-A

EC50 (GABA

Potentiation)
208 nM

Cultured Rat

Cortical

Neurons

Demonstrate

s activity in

native

neuronal

systems.

[3]

α1- and α5-

containing

EC50 (GABA

Potentiation)

295 nM and

281 nM

Recombinant

Human

(Xenopus

oocytes)

Higher

potency at

these

subtypes.

[3]

α2- and α3-

containing

EC50 (GABA

Potentiation)

1737 nM and

2089 nM

Recombinant

Human

(Xenopus

oocytes)

Lower

potency at

these

subtypes.

[3]

α1β2γ2
Relative

Efficacy

41% (vs.

Zolpidem)

Recombinant

Human

(CHO-K1

cells)

Confirms

partial

agonist

profile.

[3]
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Table 3: In Vivo Receptor Occupancy of Padsevonil in
Mice

Target Parameter Value
Route of
Administrat
ion

Comments
Reference(s
)

SV2A ED50 0.2 mg/kg i.p.

High

occupancy at

low doses.

[2]

Benzodiazepi

ne Site
ED50 36 mg/kg i.p.

Occupancy at

higher doses,

consistent

with in vitro

affinity profile.

[2]

Experimental Protocols
The characterization of Padsevonil's molecular interactions relied on a suite of established

pharmacological assays. Below are descriptions of the key experimental methodologies

employed.

Radioligand Binding Assays for SV2 and GABA-A
Receptors
These assays were used to determine the binding affinity (Ki) of Padsevonil for its targets.

Objective: To quantify the affinity of Padsevonil for SV2 isoforms and the benzodiazepine

site on GABA-A receptors.

General Principle: Competitive binding assays were performed using a radiolabeled ligand

([³H]Padsevonil or [³H]Flunitrazepam) that is known to bind to the target. Membranes from

cells expressing the recombinant human target proteins (e.g., HEK293 cells for SV2, COS-7

cells for GABA-A) or from brain tissue were incubated with the radioligand and varying

concentrations of unlabeled Padsevonil. The amount of radioligand displaced by

Padsevonil was measured, allowing for the calculation of its inhibitory constant (Ki).
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Methodology Outline:

Membrane Preparation: Recombinant human SV2A, SV2B, and SV2C proteins were

expressed in HEK293 cells, and rat GABA-A subunits were expressed in COS-7 cells. Cell

membranes containing the target receptors were prepared and isolated.

Binding Reaction: Membranes were incubated in a buffer solution with a fixed

concentration of the radioligand (e.g., [³H]Padsevonil) and a range of concentrations of

unlabeled Padsevonil.

Separation: The reaction was terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Quantification: The radioactivity retained on the filters was measured using liquid

scintillation counting.

Data Analysis: The data were analyzed using non-linear regression to determine the IC50

value (the concentration of Padsevonil that inhibits 50% of the specific binding of the

radioligand), from which the Ki value was calculated using the Cheng-Prusoff equation.

Electrophysiological Assays for GABA-A Receptor
Function
Electrophysiological techniques were crucial for characterizing Padsevonil as a partial agonist

and for quantifying its potentiation of GABA-mediated currents.
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Caption: Workflow for electrophysiological experiments.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes:

Objective: To evaluate the selectivity and potency of Padsevonil on different GABA-A

receptor subtypes.[3]

Methodology Outline:

Expression: cRNA for various human GABA-A receptor subunit combinations (e.g., α1-

5/β2/γ2) was injected into Xenopus laevis oocytes.

Recording: After allowing for protein expression, oocytes were voltage-clamped at a

holding potential of -60 mV.[5]

Compound Application: GABA at a concentration producing 20% of the maximal

response (EC20) was applied, followed by co-application with varying concentrations of

Padsevonil.
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Measurement: The potentiation of the GABA-induced chloride current by Padsevonil
was measured to determine its EC50 and relative efficacy compared to a reference full

agonist.[3]

Patch-Clamp on Recombinant Cells and Neurons:

Objective: To determine the functional activity and mechanism (allosteric modulation) of

Padsevonil on recombinant and native GABA-A receptors.[3]

Methodology Outline:

Cell Preparation: Experiments were conducted on CHO-K1 cells stably expressing

human α1β2γ2 GABA-A receptors and on cultured rat primary cortical neurons.

Recording Configuration: The whole-cell patch-clamp technique was used to record

chloride currents.

Protocol: To test for intrinsic activity, Padsevonil was applied in the absence of GABA.

To test for allosteric modulation, Padsevonil was co-administered with GABA (at EC20).

[3]

Analysis: The potentiation of GABA-evoked currents was measured to calculate the

EC50. The maximal effect was compared to that of a full agonist like zolpidem to

determine relative efficacy.[3]

Conclusion
Padsevonil is a meticulously designed dual-target ligand that interacts with high affinity to all

three SV2 isoforms and acts as a low-to-moderate affinity partial agonist at the benzodiazepine

site of GABA-A receptors. The quantitative pharmacological profile, established through

rigorous binding and electrophysiological studies, confirmed its intended mechanism of action.

While Padsevonil's journey did not result in a new therapeutic option for patients with drug-

resistant epilepsy, its development provides a valuable case study in rational drug design and

the complexities of translating preclinical pharmacology to clinical efficacy in the central

nervous system. The detailed understanding of its molecular interactions remains a significant

contribution to the field of neuropharmacology and epilepsy research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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